

An In-depth Technical Guide to 2-Anilinoethanol (CAS 122-98-5)

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Compound of Interest

Compound Name: 2-Anilinoethanol

Cat. No.: B049455

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Anilinoethanol** (CAS 122-98-5), a versatile bifunctional molecule with significant applications in various industrial and research sectors. The document details its chemical and physical properties, outlines common synthesis protocols, and discusses its primary applications, particularly as a key intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Toxicological and safety information is also presented. This guide is intended to be a valuable resource for professionals in chemistry, pharmacology, and materials science.

Introduction

2-Anilinoethanol, also known as N-phenylethanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group.^[1] This unique structure makes it a valuable intermediate in a wide array of chemical syntheses. Its CAS registry number is 122-98-5.^[1] The molecule consists of an ethanol backbone with an aniline group attached at the nitrogen atom. This bifunctional nature allows it to participate in a diverse range of chemical reactions, making it a crucial building block in the production of more complex molecules.

Chemical and Physical Properties

2-Anilinoethanol is a colorless to pale yellow viscous liquid under standard conditions, often with a faint amine-like odor.[\[1\]](#) A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Properties of 2-Anilinoethanol

Property	Value
CAS Number	122-98-5
Molecular Formula	C ₈ H ₁₁ NO
Molecular Weight	137.18 g/mol
IUPAC Name	2-(phenylamino)ethanol
Synonyms	N-Phenylethanolamine, N-(2-Hydroxyethyl)aniline

Table 2: Physical Properties of 2-Anilinoethanol

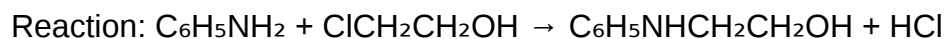
Property	Value	Source
Appearance	Colorless to pale yellow viscous liquid	[1]
Melting Point	-30 °C	[2]
Boiling Point	286.9 ± 13.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Solubility in Water	53 g/L (20 °C)	[2]
Refractive Index	1.600	[2]

Synthesis of 2-Anilinoethanol

Several synthetic routes to **2-Anilinoethanol** have been reported. The most common methods involve the reaction of aniline with an ethylene-containing compound.

Synthesis from Aniline and 2-Chloroethanol

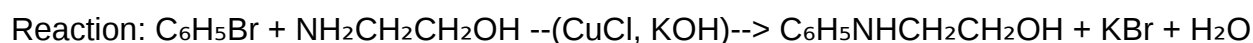
A common laboratory and industrial synthesis involves the reaction of aniline with 2-chloroethanol. This reaction can be efficiently catalyzed by ionic liquids, which act as both the solvent and catalyst, offering a greener alternative to traditional methods.



- Experimental Protocol:
 - In a reaction vessel, combine aniline, 2-chloroethanol, and an ionic liquid (e.g., $[\text{Et}_3\text{NH}]\text{HSO}_4$). The molar ratio of aniline to 2-chloroethanol can range from 6:1 to 1:2, and the molar ratio of aniline to the ionic liquid can range from 5:1 to 1:6.
 - Stir the reaction mixture at a temperature between 15 °C and 120 °C for 1 to 12 hours.
 - After the reaction is complete, extract the product with a suitable organic solvent, such as ethyl acetate.
 - Combine the organic layers and remove the solvent by rotary evaporation to obtain the crude product.
 - Purify the crude product by column chromatography to yield **2-Anilinoethanol**. Yields of over 80% have been reported for this method.^[3]

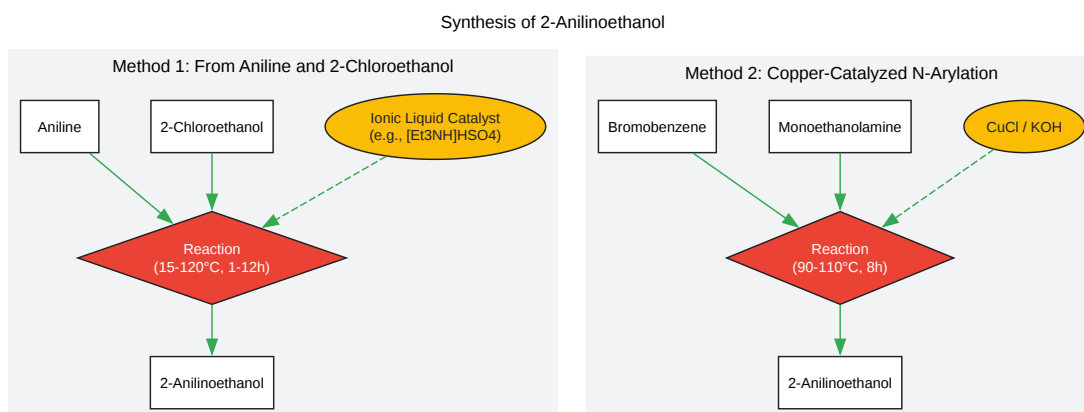
Synthesis via Copper-Catalyzed N-Arylation

Another effective method is the copper-catalyzed N-arylation of monoethanolamine with a halogenated benzene, such as bromobenzene.



- Experimental Protocol:
 - To a screw-capped test tube, add copper(I) chloride (CuCl), potassium hydroxide (KOH), and the aryl bromide (if solid).
 - Add the aryl bromide (if liquid) and monoethanolamine via syringe at room temperature.
 - Stir the reaction mixture at 90-110 °C for 8 hours.

- Allow the mixture to cool to room temperature.
- Dilute the resulting mixture with water and extract with methylene chloride.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired **2-Anilinoethanol**. This method has been reported to achieve a yield of up to 99%.^[4]



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Caption: Synthetic routes to **2-Anilinoethanol**.

Characterization

The structural elucidation and purity assessment of **2-Anilinoethanol** are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

Detailed quantitative spectral data for **2-Anilinoethanol** is not consistently available in publicly accessible literature. However, typical spectral characteristics are described below, and raw spectral data can often be found in chemical databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of **2-Anilinoethanol** is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethanolamine backbone, and the hydroxyl and amine protons. A representative spectrum from ChemicalBook shows the following assignments: 7.16 ppm (aromatic), 6.69 ppm (aromatic), 6.66 ppm (aromatic), 3.73 ppm (-CH₂-O), 3.24 ppm (-N-CH₂-), and 3.22 ppm (-NH- and -OH).^[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the different carbon environments in the molecule, including the aromatic carbons and the two aliphatic carbons of the ethanolamine chain.

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include O-H stretching (broad), N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

Mass Spectrometry (MS): Electron ionization mass spectrometry of **2-Anilinoethanol** typically shows a molecular ion peak (M⁺) at m/z 137, corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for 2-Anilinoethanol

m/z	Relative Intensity (%)	Possible Fragment
137	24.6	[M] ⁺
106	100.0	[M - CH ₂ OH] ⁺
77	18.6	[C ₆ H ₅] ⁺

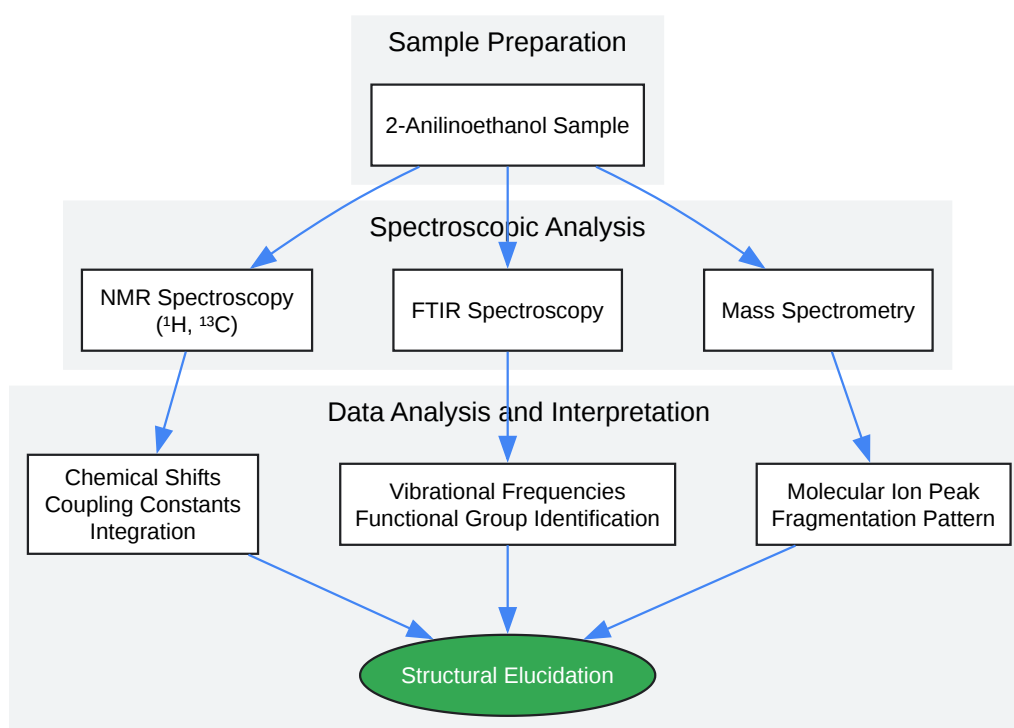
Note: Detailed peak lists for ^1H NMR, ^{13}C NMR, and FTIR are not consistently reported in public literature. Researchers are advised to acquire their own spectra for detailed analysis or consult spectral databases.

Experimental Protocols for Characterization

- NMR Spectroscopy:
 - Dissolve a small amount of the **2-Anilinoethanol** sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Transfer the solution to an NMR tube.
 - Acquire the ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
 - Process the data, including Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- FTIR Spectroscopy:
 - For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
 - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
 - Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Identify the characteristic absorption bands and compare them to known functional group frequencies.
- Mass Spectrometry:
 - Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
 - Ionize the sample using an appropriate method, such as electron ionization (EI).

- Analyze the resulting ions based on their mass-to-charge ratio (m/z).
- Interpret the mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Characterization Workflow for 2-Anilinoethanol



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